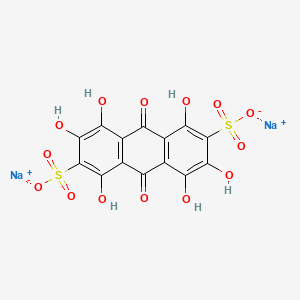

GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)” is a complex carbohydrate derivative. It consists of multiple units of N-acetylglucosamine (GlcNAc) linked by beta-1,4-glycosidic bonds, ending with a phenyl group substituted with a nitro group at the para position. This compound is a part of the broader class of glycosaminoglycans, which play crucial roles in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the stepwise addition of N-acetylglucosamine units. Each addition requires the activation of the glycosidic bond, often using a donor molecule like UDP-GlcNAc and a glycosyltransferase enzyme. The final step involves the attachment of the phenyl group with a nitro substitution, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such complex carbohydrates often employs microbial fermentation techniques. Genetically modified microorganisms can be used to produce the desired glycosyltransferases, which then catalyze the formation of the glycosidic bonds. The final product is purified through chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the N-acetylglucosamine units.

Reduction: The nitro group on the phenyl ring can be reduced to an amine group under appropriate conditions.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Reagents like periodic acid or sodium periodate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amino derivatives.

Substitution: Ester or ether derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a model substrate in studying glycosidic bond formation and cleavage. It helps in understanding the mechanisms of glycosyltransferases and glycosidases.

Biology

In biological research, this compound is used to study cell surface interactions and signaling pathways involving glycosaminoglycans. It is also used in the synthesis of glycoproteins and glycolipids.

Medicine

The compound has potential applications in drug delivery systems, where it can be used to target specific cells or tissues. It is also being explored for its role in modulating immune responses.

Industry

In the industrial sector, this compound is used in the production of bioactive materials and as a precursor for the synthesis of more complex carbohydrates.

Wirkmechanismus

The compound exerts its effects primarily through interactions with specific receptors on the cell surface. The N-acetylglucosamine units can bind to lectins, which are carbohydrate-binding proteins, thereby modulating various cellular processes. The nitro group on the phenyl ring can participate in redox reactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chitobiose: A disaccharide consisting of two N-acetylglucosamine units.

Chitotriose: A trisaccharide consisting of three N-acetylglucosamine units.

Chitotetraose: A tetrasaccharide consisting of four N-acetylglucosamine units.

Uniqueness

The uniqueness of “GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc(b)-O-Ph(4-NO2)” lies in its extended chain of N-acetylglucosamine units and the presence of a phenyl group with a nitro substitution. This structure allows for specific interactions with biological molecules and provides unique chemical reactivity.

Eigenschaften

Molekularformel |

C46H70N6O28 |

|---|---|

Molekulargewicht |

1155.1 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C46H70N6O28/c1-15(58)47-27-33(64)32(63)22(10-53)72-43(27)77-39-24(12-55)74-45(29(35(39)66)49-17(3)60)79-41-26(14-57)76-46(31(37(41)68)51-19(5)62)80-40-25(13-56)75-44(30(36(40)67)50-18(4)61)78-38-23(11-54)73-42(28(34(38)65)48-16(2)59)71-21-8-6-20(7-9-21)52(69)70/h6-9,22-46,53-57,63-68H,10-14H2,1-5H3,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,51,62)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+/m1/s1 |

InChI-Schlüssel |

USXQTBHWWXZBDA-UFSMNVEBSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)OC6=CC=C(C=C6)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6=CC=C(C=C6)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

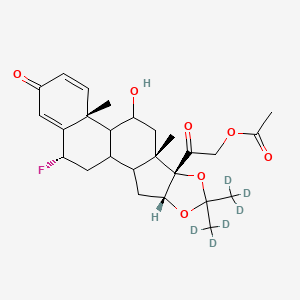

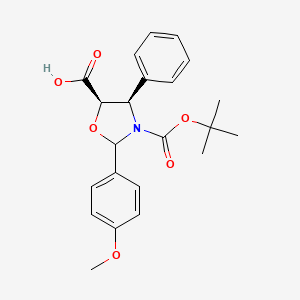

![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)

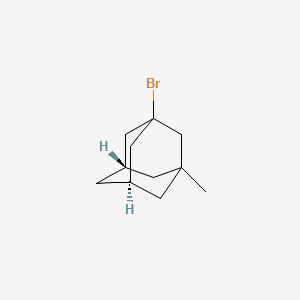

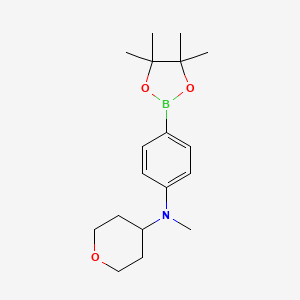

![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)

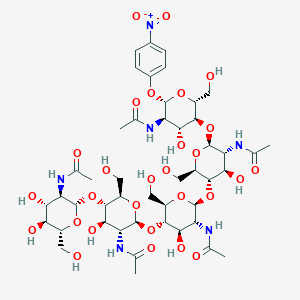

![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)

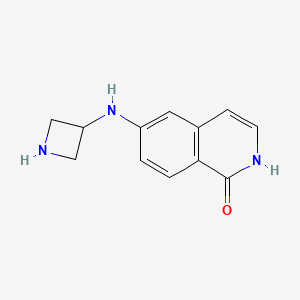

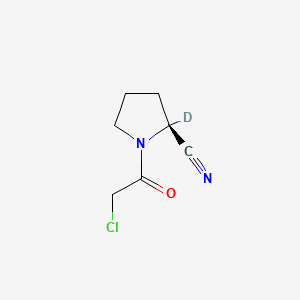

![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)